molecular formula C7H10N2O2S B13828148 (1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one

(1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one

Cat. No.: B13828148
M. Wt: 186.23 g/mol
InChI Key: PQCQVUYMNRHVOL-NTSWFWBYSA-N
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Description

(1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one is a complex organic compound characterized by its unique bicyclic structure. This compound belongs to the class of nitrogen-containing heterocycles, which are known for their significant potential in various fields, including drug discovery and material science .

Preparation Methods

The synthesis of (1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one involves several steps, typically starting with the formation of the bicyclic core. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might involve the use of palladium-catalyzed reactions or photochemical transformations . Industrial production methods often scale up these reactions, optimizing for yield and purity through controlled reaction conditions and advanced purification techniques.

Chemical Reactions Analysis

(1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one undergoes various chemical reactions, including:

Scientific Research Applications

(1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar compounds to (1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one include other nitrogen-containing heterocycles like:

This detailed overview highlights the multifaceted nature of (1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[321]octan-2-one, showcasing its importance in various scientific and industrial domains

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

(1R,5R)-8-acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one

InChI

InChI=1S/C7H10N2O2S/c1-4(10)9-5-3-12-6(9)2-8-7(5)11/h5-6H,2-3H2,1H3,(H,8,11)/t5-,6+/m0/s1

InChI Key

PQCQVUYMNRHVOL-NTSWFWBYSA-N

Isomeric SMILES

CC(=O)N1[C@H]2CNC(=O)[C@@H]1CS2

Canonical SMILES

CC(=O)N1C2CNC(=O)C1CS2

Origin of Product

United States

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